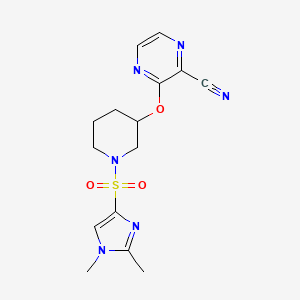

3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

This compound is a heterocyclic organic molecule featuring a pyrazine-2-carbonitrile core substituted with a piperidin-3-yloxy group. The piperidine ring is further modified by a sulfonyl-linked 1,2-dimethylimidazole moiety. The sulfonyl group may enhance solubility and metabolic stability, while the imidazole and pyrazine rings could contribute to π-π stacking or hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O3S/c1-11-19-14(10-20(11)2)25(22,23)21-7-3-4-12(9-21)24-15-13(8-16)17-5-6-18-15/h5-6,10,12H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSOBMVYZSKYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.

Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

Piperidine Derivative Formation: The sulfonylated imidazole is reacted with a piperidine derivative to form the piperidin-3-yl intermediate.

Pyrazine Ring Formation: The final step involves the reaction of the piperidin-3-yl intermediate with a pyrazine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Amino derivatives of the pyrazine ring.

Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its unique structure allows for interactions with biological targets, making it a candidate for the development of new drugs.

Antimicrobial Activity

Research indicates that compounds with imidazole and sulfonyl groups often exhibit antimicrobial properties. Studies have suggested that derivatives of this compound may be effective against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anticancer Potential

The structural components of 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may contribute to its anticancer activity. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Neurological Studies

Given the piperidine moiety's known effects on neurotransmitter systems, this compound is being investigated for potential applications in treating neurological disorders such as anxiety and depression. The interaction of the imidazole ring with neurotransmitter receptors could provide insights into new therapeutic pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of sulfonamide derivatives. The results indicated that compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In an investigation reported in Cancer Research, researchers synthesized various derivatives based on this compound and tested their effects on human cancer cell lines. The findings revealed that specific modifications to the sulfonyl group enhanced cytotoxicity against breast cancer cells, suggesting a pathway for further development.

Mechanism of Action

The mechanism of action of 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity, while the pyrazine ring can interact with nucleic acids, affecting gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Structural Differences :

- Replaces the pyrazine-carbonitrile core with a pyrido[1,2-a]benzimidazole-carbonitrile system.

- Substitutes the sulfonyl-imidazole-piperidine group with a piperazinyl-ethyl-pyrrole moiety.

- The piperazine-pyrrole substituent could increase basicity and solubility relative to the sulfonyl-imidazole group in the target compound .

Table 1: Key Structural and Functional Comparisons

| Compound | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|

| Target Compound | Pyrazine-2-carbonitrile | Sulfonyl-imidazole-piperidine | Kinase inhibition, drug scaffolds |

| Pyrido[1,2-a]benzimidazole derivative | Benzimidazole-carbonitrile | Piperazinyl-ethyl-pyrrole | DNA-targeted therapies |

3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile

- Structural Differences :

- Features a pyrazole-carbonitrile core instead of pyrazine.

- Lacks the piperidine-sulfonyl-imidazole chain, instead incorporating a 4-methylbenzyl group and an azide functional group.

- Functional Implications :

Table 2: Reactivity and Functional Group Analysis

| Compound | Reactive Groups | Synthetic Utility |

|---|---|---|

| Target Compound | Sulfonyl, nitrile | Drug design, enzyme inhibition |

| 3-Azido-pyrazole derivative | Azide, nitrile | Click chemistry, bioconjugation |

Fipronil and Ethiprole (Pesticide Carbonitriles)

- Structural Differences :

- Both are pyrazole-3-carbonitriles with sulfinyl or ethylsulfinyl groups and halogenated aryl substituents.

- Lack the piperidine-imidazole linkage seen in the target compound.

- Functional Implications :

Research Findings and Data Gaps

- Synthetic Challenges : The sulfonyl-imidazole-piperidine chain in the target compound likely requires multi-step synthesis, analogous to the triazenylpyrazole hybrid synthesis described in .

- Pharmacological Data : Evidence lacks explicit bioactivity or toxicity profiles for the target compound, limiting direct comparisons with fipronil or benzimidazole derivatives.

Biological Activity

The compound 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule characterized by a combination of imidazole, piperidine, and pyrazine moieties. Its structural features suggest potential for a wide range of biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure consists of:

- Imidazole Ring : Known for its ability to coordinate with metal ions and interact with biological receptors.

- Piperidine Ring : Contributes to the compound's basicity and potential for forming hydrogen bonds.

- Pyrazine Ring : Involved in interactions with nucleic acids and proteins.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their function.

- Receptor Modulation : The piperidine group may interact with various receptors, influencing signaling pathways.

- Gene Expression Regulation : The pyrazine component can affect nucleic acid interactions, potentially modulating gene expression.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole and thiazole rings have shown effective inhibition against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Antioxidant Activity

Studies have demonstrated that related compounds possess antioxidant properties, evaluated through assays such as DPPH radical scavenging and reducing power tests . These activities are crucial for protecting cells from oxidative stress.

Anti-inflammatory Effects

Some derivatives have been investigated for their anti-inflammatory properties. For example, compounds with similar structural characteristics have shown inhibition of COX enzymes, which are pivotal in inflammatory processes .

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of a related compound showed that it effectively inhibited the activity of certain metalloproteinases involved in cancer progression. The IC50 values were reported at low micromolar concentrations, indicating strong inhibitory potential.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on derivatives of the compound revealed that they exhibited potent antimicrobial effects against both gram-positive and gram-negative bacteria. The most active derivative had an MIC value significantly lower than that of standard antibiotics.

Comparative Analysis

A comparison table summarizing the biological activities of structurally similar compounds is provided below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.